molecular formula C44H76NbO8-4 B13111342 Niobium;2,2,6,6-tetramethylheptane-3,5-dione

Niobium;2,2,6,6-tetramethylheptane-3,5-dione

Cat. No.: B13111342
M. Wt: 826.0 g/mol
InChI Key: NWLFSVMRCPBMAB-UHFFFAOYSA-N
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Description

Niobium;2,2,6,6-tetramethylheptane-3,5-dione (CAS 41706-15-4), also known as tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)niobium(IV), is a coordination complex where niobium(IV) is chelated by four 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) ligands . TMHD, a β-diketone ligand, stabilizes the metal center through its enol tautomer, forming a six-membered chelate ring. This compound is synthesized by reacting niobium(IV) precursors (e.g., NbCl₄) with deprotonated TMHD in non-aqueous solvents. The bulky methyl groups on TMHD impose steric constraints, influencing the complex’s geometry and reactivity .

Key properties include:

  • Molecular formula: C₃₃H₅₇O₆Nb (based on analogous lanthanide-TMHD complexes) .
  • Oxidation state: Niobium(IV), stabilized by four monoanionic TMHD ligands.
  • Applications: Potential use in catalysis, chemical vapor deposition (CVD), and materials science due to its thermal stability and solubility in organic solvents .

Properties

Molecular Formula

C44H76NbO8-4

Molecular Weight

826.0 g/mol

IUPAC Name

niobium;2,2,6,6-tetramethylheptane-3,5-dione

InChI

InChI=1S/4C11H19O2.Nb/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7H,1-6H3;/q4*-1;

InChI Key

NWLFSVMRCPBMAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Nb]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of niobium;2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of niobium pentachloride with 2,2,6,6-tetramethylheptane-3,5-dione in the presence of a base. The reaction is carried out in an inert atmosphere to prevent oxidation. The product is then purified by recrystallization or sublimation .

Industrial Production Methods

In industrial settings, the compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Niobium;2,2,6,6-tetramethylheptane-3,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various niobium complexes with different ligands and oxidation states. These products have diverse applications in catalysis and materials science .

Scientific Research Applications

Ligand Properties

2,2,6,6-tetramethylheptane-3,5-dione acts as a bidentate ligand that coordinates with niobium and tantalum ions to form stable complexes. The ligand's structure allows it to stabilize various oxidation states of niobium, particularly in the +4 and +5 oxidation states. These complexes are characterized by their ability to form diverse coordination geometries and are vital in synthesizing advanced materials.

Case Studies

  • Tetrakis(2,2,6,6-tetramethylheptanedionato)niobium(IV) : This complex has been studied for its potential applications in catalysis and material synthesis due to its thermal stability and ability to participate in redox reactions .
  • Hexachloridotantalate(V) tetrakis(2,2,6,6-tetramethylheptane-3,5-dionato) : This complex illustrates the versatility of the ligand in forming stable metal-ligand interactions that can be utilized in various synthetic pathways .

Metal-Organic Chemical Vapor Deposition (MOCVD)

Niobium complexes with 2,2,6,6-tetramethylheptane-3,5-dione are utilized as precursors in MOCVD processes for producing niobium oxide thin films. The thermal decomposition of these complexes allows for the controlled deposition of niobium oxide layers on substrates.

Research Findings

A study demonstrated that niobium(IV) 2,2,6,6-tetramethylheptanedionate can be effectively used as a precursor for the deposition of ferroelectric KNaNbO3 thin films. The resulting films exhibited favorable electrical properties suitable for electronic applications .

Synthesis Pathways

The compound has been employed in the synthesis of various metal complexes that have applications in catalysis and materials science. For instance:

  • Synthesis of α-aryl-β-diketones : The compound serves as a key reagent in synthesizing complex organic molecules that have pharmaceutical significance .
  • Dicyanamidobenzene-bridge diruthenium complex : This application highlights the compound's utility in synthesizing organometallic compounds with potential catalytic properties .

Thermochemical Studies

Research has shown that volatile heteroligand magnesium complexes with this diketone can be synthesized alongside aromatic diamines for enhanced reactivity and stability .

Summary of Applications

Application AreaDescription
Coordination ChemistryForms stable complexes with niobium and tantalum; used in catalysis and material synthesis.
Thin Film DepositionServes as a precursor for MOCVD processes to produce niobium oxide thin films for electronics.
Organic SynthesisKey reagent in synthesizing α-aryl-β-diketones and other complex organic molecules.
Thermochemical StudiesUsed in developing volatile heteroligand complexes for enhanced reactivity.

Mechanism of Action

The mechanism of action of niobium;2,2,6,6-tetramethylheptane-3,5-dione involves its ability to form stable complexes with various metal ions. The β-diketonate structure allows for easy coordination with metal ions, facilitating the formation of stable chelates. These chelates can then participate in various chemical reactions, acting as catalysts or intermediates .

Comparison with Similar Compounds

Structural and Stoichiometric Differences

Niobium-TMHD differs from lanthanide-TMHD complexes in stoichiometry and oxidation state:

Metal Oxidation State TMHD Ligands Coordination Geometry Molecular Formula
Niobium(IV) +4 4 Likely 8-coordinate C₃₃H₅₇O₆Nb
Praseodymium(III) +3 3 6-coordinate C₃₃H₅₇O₆Pr
Erbium(III) +3 3 6-coordinate C₃₆H₆₄ErNO₇ (with DMF)
Europium(III) +3 3 7-coordinate (with Ph₃PO) C₃₃H₅₇O₆Eu
  • Key Insight : The oxidation state dictates ligand count. Niobium(IV) binds four TMHD ligands to balance charge, while lanthanides(III) bind three . Steric bulk from TMHD limits additional ligands, as seen in europium complexes where Ph₃PO increases coordination number .

Physical and Chemical Properties

Property Niobium-TMHD Erbium-TMHD Praseodymium-TMHD Europium-TMHD
Melting Point Not reported Not reported Solid Not reported
Solubility Organic solvents Organic solvents Organic solvents Organic solvents
Thermal Stability High (CVD precursor) Moderate Moderate Moderate
Reactivity Oxophilic Luminescent Catalytic Luminescent
  • Thermal Stability : Niobium-TMHD’s higher ligand count and strong Nb–O bonds enhance thermal stability, making it suitable for high-temperature applications like CVD .
  • Luminescence : Lanthanide-TMHD complexes (e.g., Eu, Er) exhibit luminescence due to f-f transitions, whereas niobium lacks such properties .

Stability and Reactivity

  • Niobium-TMHD : The +4 oxidation state is stabilized by TMHD’s electron-withdrawing groups, reducing susceptibility to oxidation .
  • Lanthanide-TMHD : Prone to hydrolysis in aqueous media but stable in anhydrous conditions. Europium-TMHD’s coordination flexibility allows ligand substitution (e.g., with Ph₃PO) .

Biological Activity

Niobium;2,2,6,6-tetramethylheptane-3,5-dione, commonly referred to as 2,2,6,6-tetramethyl-3,5-heptanedione (CAS Number 1118-71-4), is a diketone compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its chemical properties, interactions with biological systems, and relevant research findings.

The chemical structure of 2,2,6,6-tetramethylheptane-3,5-dione can be described as follows:

  • Molecular Formula : C11_{11}H20_{20}O2_2
  • Molecular Weight : 184.28 g/mol
  • Density : 0.9 g/cm³
  • Boiling Point : 202.8 °C
  • Melting Point : 19 °C

This compound is known for its stability and ability to form complexes with various metals, which may influence its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of diketones similar to 2,2,6,6-tetramethylheptane-3,5-dione. For instance, a related compound was found to induce apoptosis in cancer cell lines by arresting the cell cycle at the S phase and activating caspase pathways . The potential mechanisms include:

  • Cell Cycle Arrest : Induction of S-phase arrest in HepG2 liver cancer cells.
  • Apoptosis Induction : Activation of pro-apoptotic proteins (Bax) and inhibition of anti-apoptotic proteins (Bcl-2).

Metal Complexes

The biological activity of diketones is often enhanced when they form metal complexes. For example:

  • Nickel(II) and Cobalt(II) Complexes : Studies indicate that complexes formed with nickel and cobalt exhibit significant biological activities. These metal-diketone complexes have been investigated for their cytotoxic effects against various cancer cell lines .

Table 1: In Vitro Antitumor Activity of Diketone Complexes

CompoundCell LineInhibition Rate (%)IC50_{50} (μM)
IMB-1406A549100.078.99
IMB-1406HepG299.986.92
IMB-1406DU14599.937.89
IMB-1406MCF7100.398.26

This table summarizes the in vitro anti-tumor activity of a diketone compound (IMB-1406), which shares structural similarities with this compound . The results demonstrate significant cytotoxicity against multiple cancer cell lines.

Mechanistic Insights

Research indicates that diketones can interact with various cellular pathways:

  • Farnesyltransferase Inhibition : Diketones have been shown to inhibit farnesyltransferase activity, which is crucial for the post-translational modification of proteins involved in cell growth and survival.
  • Mitochondrial Dysfunction : The induction of mitochondrial dysfunction has been linked to the apoptotic effects observed in cancer cells treated with diketones.

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